molecular formula C21H15N3O5 B303017 N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide

Cat. No. B303017
M. Wt: 389.4 g/mol
InChI Key: VTCGPGCUDXXILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide, also known as DIAQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various diseases. DIAQ belongs to the class of isoindoline-1,3-dione derivatives and possesses a furan-2-carboxamide moiety.

Mechanism of Action

The mechanism of action of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide involves the inhibition of various signaling pathways such as NF-κB, PI3K/Akt, and MAPK. N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide also inhibits the activation of PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis. Moreover, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide inhibits the activation of MAPK pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and inhibition of inflammation. N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide also modulates the expression of various genes involved in cancer, inflammation, and neuroprotection. Moreover, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide has been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide in lab experiments include its high potency, low toxicity, and selectivity towards cancer cells. N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide can be easily synthesized in the lab and can be used in various in vitro and in vivo experiments. However, the limitations of using N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide is not fully understood, which can limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide. Firstly, more studies are needed to elucidate the mechanism of action of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide in various diseases. Secondly, the pharmacokinetics and bioavailability of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide need to be studied in detail to optimize its therapeutic potential. Thirdly, more studies are needed to explore the potential of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide as a therapeutic agent in various neurological disorders. Fourthly, the synergistic effects of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide with other chemotherapeutic agents need to be studied in detail. Finally, the potential of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide as a diagnostic tool for cancer needs to be explored.

Synthesis Methods

The synthesis of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide involves the reaction of 4-aminophenylfuran-2-carboxamide with N-(2-bromoacetyl)-1,3-dioxoisoindoline in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound. The yield of N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide has been studied for its potential as a neuroprotective agent in various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H15N3O5/c25-18(12-24-20(27)15-4-1-2-5-16(15)21(24)28)22-13-7-9-14(10-8-13)23-19(26)17-6-3-11-29-17/h1-11H,12H2,(H,22,25)(H,23,26)

InChI Key

VTCGPGCUDXXILW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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